molecular formula C21H25FN4O2 B5501196 2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol

2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol

Cat. No. B5501196
M. Wt: 384.4 g/mol
InChI Key: ODDBTPHOJWKXRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to 2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol involves multiple steps, including electrophilic fluorination, palladium-catalyzed reactions, and multicomponent reactions. The synthesis process often starts from readily available precursors and employs sophisticated techniques to introduce fluorophenyl and piperazine or piperidine moieties into the core structure (Eskola et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated through various analytical techniques, including crystallography and spectroscopy. These studies reveal intricate details about the spatial arrangement of atoms, the planarity of certain rings, and the overall molecular conformation, which can significantly influence the compound's reactivity and interactions with biological targets (Sharma et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of such compounds is largely influenced by the presence of the fluorophenyl and piperazine or piperidine groups. These functionalities can participate in various chemical reactions, including coupling reactions, substitution reactions, and more, allowing for the further functionalization of the core structure. The presence of these groups also imparts specific chemical properties to the molecule, such as the ability to form stable complexes with metals or to act as ligands in catalysis (Balaraju et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and boiling points, are critical for their application in various fields. These properties are determined by the molecular structure and can be influenced by minor modifications in the molecule. For example, the introduction of fluorine atoms can significantly affect the compound's hydrophobicity and thermal stability (Ban et al., 2023).

Scientific Research Applications

Antibacterial Activity and DNA-Gyrase Inhibition

A study focused on the synthesis and biological activity of carbon isosteres of the 1-piperazinyl and 3-amino-1-pyrrolidinyl side chains in quinolone antibacterials. These compounds, which include structures similar to "2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol," showed high in vitro and in vivo antibacterial activity, and potency against DNA-gyrase, which is essential for bacterial DNA replication (Laborde, Kiely, Culbertson, & Lesheski, 1993).

Imaging Dopamine D4 Receptors

Another application involves the synthesis of compounds like "2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol" for imaging dopamine D4 receptors. One such compound, synthesized via electrophilic fluorination, was evaluated as a candidate for imaging dopamine D4 receptors using positron emission tomography (PET) (Eskola, Bergman, Lehikoinen, Haaparanta, Grönroos, Forsback, & Solin, 2002).

Neuroleptic Agents Synthesis

Research into neuroleptic agents like Fluspirilen and Penfluridol, which contain a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a piperazine moiety, includes the synthesis of key intermediates involving structures similar to the given chemical. These intermediates are crucial for synthesizing compounds with potential applications in treating psychiatric disorders (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Serotonin 5-HT1A Antagonist for PET Imaging

A compound similar to "2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol" was studied for its in vivo behavior as a new serotonin 5-HT1A antagonist. The study included biodistribution, equilibrium accounting for tracer availability, and displacement experiments to confirm the specificity and reversibility of 5-HT1A binding, making it useful for evaluating 5-HT1A binding sites in the brain (Plenevaux, Weissmann, Aerts, Lemaire, Brihaye, Degueldre, Le Bars, Comar, Pujol, & Luxen, 2000).

Molecular Docking Studies

Research also extends to molecular docking studies, where compounds with structures akin to "2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol" are analyzed for their potential as inhibitors of specific proteins, contributing to the development of new therapeutic agents (Venkateshan, Priya, Muthu, Suresh, & Kumar, 2019).

properties

IUPAC Name

[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(3-hydroxypyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2/c22-16-5-7-17(8-6-16)24-11-13-25(14-12-24)18-3-2-10-26(15-18)21(28)20-19(27)4-1-9-23-20/h1,4-9,18,27H,2-3,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDBTPHOJWKXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CC=N2)O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-[4-(4-Fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol

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